Isoastragaloside IV
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Overview
Description
Isoastragaloside IV is a triterpenoid saponin compound derived from the roots of the traditional Chinese medicinal herb Astragalus membranaceus. It is structurally similar to astragaloside IV but differs in its glycosidic linkage. This compound is known for its various pharmacological activities, including anti-inflammatory, antioxidative, neuroprotective, antifibrotic, and antitumor effects .
Scientific Research Applications
Isoastragaloside IV has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reference compound in the quality control of Astragalus membranaceus extracts.
Biology: this compound is studied for its effects on cellular processes, including cell proliferation, apoptosis, and differentiation.
Medicine: this compound has shown potential therapeutic effects in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: this compound is used in the development of herbal supplements and pharmaceuticals.
Mechanism of Action
Target of Action
Isoastragaloside IV (AS-IV) is a tetracyclic triterpenoid saponin extracted from the Chinese medicinal herb Astragali . It has been shown to target multiple cellular components, including inflammatory factors, T and B lymphocytes, neutrophil adhesion-associated molecules, and reactive oxygen species . It also targets Toll-like receptor (TLR)4 and its downstream receptor proteins, including MyD88, TRIF, and TRAF6 .
Mode of Action
AS-IV interacts with its targets to exert various biological effects. For instance, it suppresses inflammatory factors, increases T and B lymphocyte proliferation, and inhibits neutrophil adhesion-associated molecules . It also decreases the expression of TLR4 and its downstream receptor proteins, inhibiting the phosphorylation of NF-κB .
Biochemical Pathways
AS-IV affects several biochemical pathways. It has antioxidative stress effects, including scavenging reactive oxygen species, cellular scorching, and regulating mitochondrial gene mutations . It also controls several EMT- and autophagy-related pathways, such as phosphoinositol-3-kinase (PI3K)/protein kinase B (AKT), mitogen-activated protein kinase (MAPK)/ERK, Wnt/β-linked protein, and TGF-β/SMAD signaling pathways .
Pharmacokinetics
AS-IV is a tetracyclic triterpenoid saponin in the form of lanolin ester alcohol . It has poor water solubility but is readily soluble in methanol, ethanol, and dimethyl sulfoxide . The bioavailability of as-iv is low .
Result of Action
The molecular and cellular effects of AS-IV’s action are diverse. It has anti-inflammatory effects, including suppressing inflammatory factors, increasing T and B lymphocyte proliferation, and inhibiting neutrophil adhesion-associated molecules . It also has antioxidative stress effects, including scavenging reactive oxygen species, cellular scorching, and regulating mitochondrial gene mutations . Furthermore, it has neuroprotective effects, antifibrotic effects, and antitumor effects .
Action Environment
The action of AS-IV can be influenced by environmental factors. For instance, pre-treatment with AS-IV can reduce the MDA levels in the serum and tissues of rats and simultaneously increase the activities of CAT and SOD in serum and kidney tissues . Moreover, AS-IV can inhibit renal tubular cell apoptosis during AKI by restoring the balance of Bax and Bcl-2 apoptotic proteins and inhibiting caspase-3 activation .
Safety and Hazards
While specific safety and hazard data for Isoastragaloside IV is limited, general safety measures should be taken when handling it, such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Isoastragaloside IV exhibits various biological activities, including anti-inflammatory effects, antioxidative stress, neuroprotective effects, antifibrotic effects, and antitumor effects . It interacts with various enzymes, proteins, and other biomolecules to exert these effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by suppressing inflammatory factors, increasing T and B lymphocyte proliferation, inhibiting neutrophil adhesion-associated molecules, scavenging reactive oxygen species, cellular scorching, and regulating mitochondrial gene mutations .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to exert its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoastragaloside IV can be synthesized through the hydrolysis of astragaloside I and astragaloside II. The process involves the use of specific enzymes or acidic conditions to cleave the glycosidic bonds, resulting in the formation of this compound . The reaction conditions typically include controlled temperature and pH to ensure the selective hydrolysis of the desired glycosidic bonds.
Industrial Production Methods: In industrial settings, this compound is primarily extracted from the roots of Astragalus membranaceus using solvent extraction methods. The roots are first dried and ground into a fine powder, which is then subjected to extraction using solvents such as methanol, ethanol, or dimethyl sulfoxide. The extract is further purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Isoastragaloside IV undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of oxidized derivatives with altered pharmacological properties.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride. This reaction leads to the formation of reduced derivatives with potential changes in biological activity.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride; usually performed in methanol or ethanol at room temperature.
Substitution: Halogens, alkylating agents; reactions are carried out in organic solvents with appropriate catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives with altered pharmacological properties.
Reduction: Reduced derivatives with potential changes in biological activity.
Substitution: Substituted derivatives with modified functional groups and properties.
Comparison with Similar Compounds
Astragaloside I: Another triterpenoid saponin with similar biological activities but different glycosidic linkage.
Astragaloside II: Shares structural similarities with isoastragaloside IV but has distinct pharmacological effects.
Astragaloside III: Another related compound with unique biological properties.
Uniqueness of this compound: this compound stands out due to its potent anti-inflammatory, antioxidative, neuroprotective, antifibrotic, and antitumor activities. Its unique glycosidic linkage contributes to its distinct pharmacological profile and therapeutic potential .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-[(2S,5R)-5-[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-5-methyloxolan-2-yl]propan-2-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H68O14/c1-35(2)24(53-33-29(49)26(46)21(45)17-51-33)9-11-41-18-40(41)13-12-37(5)32(20(44)15-38(37,6)23(40)14-19(43)31(35)41)39(7)10-8-25(54-39)36(3,4)55-34-30(50)28(48)27(47)22(16-42)52-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSYPWFHLFBMMP-BQAOMNQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C)O)OC8C(C(C(CO8)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H68O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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